![molecular formula C26H18N2O4 B14366567 2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene CAS No. 93374-44-8](/img/structure/B14366567.png)
2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene: is an organic compound with the molecular formula C26H18N2O4 . It is characterized by the presence of two nitrophenyl groups attached to a naphthalene core via ethenyl linkages.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dibromonaphthalene and 4-nitrobenzaldehyde.
Reaction Conditions: The key reaction involves a , where the aldehyde group of 4-nitrobenzaldehyde reacts with a phosphonium ylide derived from 2,6-dibromonaphthalene.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions: 2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethenyl linkages can be oxidized to form epoxides or other oxygenated derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: Formation of 2,6-Bis[2-(4-aminophenyl)ethenyl]naphthalene.
Oxidation: Formation of epoxides or hydroxylated derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Optoelectronic Materials: Due to its conjugated structure, this compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescence properties make it useful as a probe in biological imaging and sensing applications.
Industry:
Polymer Additives: It can be used as an additive in polymers to enhance their optical properties.
作用机制
The mechanism by which 2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient electron transfer and interaction with light, making it useful in optoelectronic applications. The nitro groups can also participate in redox reactions, further expanding its utility in various chemical processes .
相似化合物的比较
2,6-Bis[2-(4-nitrophenyl)ethenyl]pyridine: Similar in structure but with a pyridine core instead of naphthalene.
2,7-Bis[2-(4-nitrophenyl)ethenyl]naphthalene: Similar but with different substitution positions on the naphthalene core.
Uniqueness:
属性
CAS 编号 |
93374-44-8 |
|---|---|
分子式 |
C26H18N2O4 |
分子量 |
422.4 g/mol |
IUPAC 名称 |
2,6-bis[2-(4-nitrophenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C26H18N2O4/c29-27(30)25-13-7-19(8-14-25)1-3-21-5-11-24-18-22(6-12-23(24)17-21)4-2-20-9-15-26(16-10-20)28(31)32/h1-18H |
InChI 键 |
PDDPUGVPPAUSSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC3=C(C=C2)C=C(C=C3)C=CC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


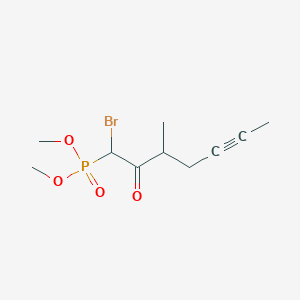
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)

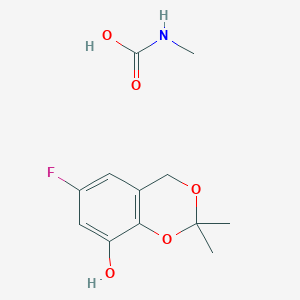
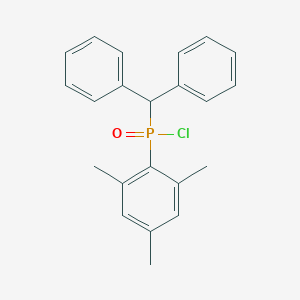
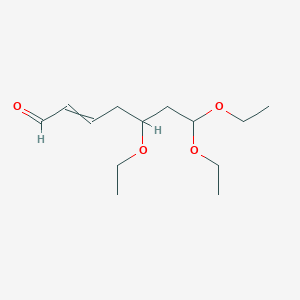
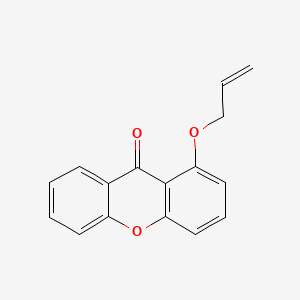
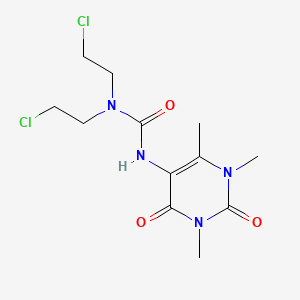
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
diphenylsilane](/img/structure/B14366539.png)
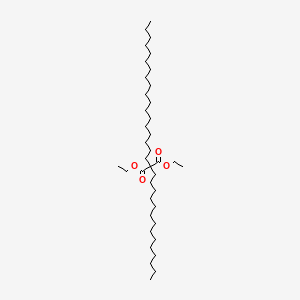
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
